(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Catalog No.
S1501251
CAS No.
162291-02-3
M.F
C36H44FeP2
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]eth...

CAS Number

162291-02-3

Product Name

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine

Molecular Formula

C36H44FeP2

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C31H39P2.C5H5.Fe/c1-25(32(26-15-6-2-7-16-26)27-17-8-3-9-18-27)30-23-14-24-31(30)33(28-19-10-4-11-20-28)29-21-12-5-13-22-29;1-2-4-5-3-1;/h4-5,10-14,19-27H,2-3,6-9,15-18H2,1H3;1-5H;/t25-;;/m0../s1

InChI Key

HGTBZFMPHBAUCQ-WLOLSGMKSA-N

SMILES

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]

Canonical SMILES

CC([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]

Isomeric SMILES

C[C@@H]([C]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5.C1=C[CH]C=C1.[Fe]

Asymmetric Catalysis

(S)-(R)-Josiphos is a particularly effective ligand in asymmetric catalysis, enabling the selective formation of one enantiomer over another in various organic reactions. Its success can be attributed to several factors:

  • Chirality: The presence of two chiral centers, one on the ferrocene unit and another on the phosphine group, allows for efficient interaction with the substrate and control over the reaction pathway, leading to enantioselective product formation [].
  • Steric and electronic properties: The bulky cyclohexyl groups on the phosphine provide steric hindrance, directing the approach of the substrate and influencing its interaction with the catalyst. Additionally, the diphenylphosphino group contributes favorable electronic properties, further enhancing the catalyst's activity and selectivity [].

Several asymmetric reactions, including hydrogenation, hydroformylation, and allylic substitution, have been successfully performed using (S)-(R)-Josiphos as a ligand, demonstrating its versatility in achieving enantiopure products [, , ].

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is a chiral phosphine ligand notable for its application in asymmetric synthesis and catalysis. This compound features a ferrocenyl moiety, which contributes to its unique electronic properties and steric characteristics. The molecular formula is C36H44FeP2C_{36}H_{44}FeP_2 with a molecular weight of approximately 594.54 g/mol. It typically appears as a light yellow to orange crystalline powder and is sensitive to air, requiring storage under inert gas conditions at low temperatures to maintain stability .

This compound acts as a bidentate ligand in various catalytic reactions, particularly in transition metal complexes. It has been utilized in:

  • Cross-coupling reactions: Facilitating the formation of carbon-carbon bonds.
  • Hydrogenation processes: Assisting in the reduction of unsaturated compounds.
  • Amination reactions: Contributing to the formation of amines from organic substrates.

These reactions leverage the unique properties of the phosphine ligand to enhance selectivity and yield .

While specific biological activity data for (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine is limited, phosphine ligands in general have been studied for their potential roles in medicinal chemistry. Some studies suggest that phosphine derivatives can exhibit anti-cancer properties and may influence cellular signaling pathways, although more research is needed to establish definitive biological effects for this specific compound .

The synthesis of (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine typically involves several key steps:

  • Formation of the Ferrocenyl Phosphine: The initial step involves reacting ferrocenyl derivatives with diphenylphosphine.
  • Chiral Resolution: Utilizing chiral sources or resolving agents to obtain the desired enantiomer.
  • Coupling with Dicyclohexylphosphine: The final step involves coupling the ferrocenyl phosphine with dicyclohexylphosphine to yield the target compound.

The synthesis requires careful control of reaction conditions to ensure high purity and yield .

(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine finds applications primarily in:

  • Asymmetric Catalysis: Used extensively in the development of enantioselective synthetic methodologies.
  • Organometallic Chemistry: Acts as a ligand in various metal complexes, enhancing their catalytic properties.
  • Material Science: Potential applications in developing new materials due to its unique electronic properties.

These applications highlight its significance in both academic research and industrial processes .

Interaction studies involving (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine focus on its behavior in coordination chemistry. The ligand's ability to form stable complexes with transition metals has been extensively investigated, revealing insights into its steric and electronic effects on reaction pathways. Studies have shown that variations in metal centers can significantly alter the reactivity and selectivity of catalytic processes involving this ligand .

Several compounds share structural similarities with (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, including:

  • (S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]diphenylphosphine: Similar in structure but lacks the dicyclohexyl substituent, affecting sterics and electronics.
  • (R)-1-(Diphenylphosphino)ferrocene: A simpler derivative that does not incorporate the ethyldicyclohexyl component, which may influence its catalytic efficiency.
  • (S)-Josiphos Ligand: A well-known phosphine ligand used in asymmetric synthesis, offering different steric and electronic properties.

Comparison Table

Compound NameStructureKey Features
(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphineFerrocenyl + DicyclohexylHigh selectivity in asymmetric catalysis
(S)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]diphenylphosphineFerrocenyl + DiphenylLess sterically hindered
(R)-1-(Diphenylphosphino)ferroceneFerrocenyl + DiphenylSimpler structure, lower reactivity
(S)-Josiphos LigandFerrocenyl + Various substituentsEstablished use in asymmetric synthesis

The uniqueness of (S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine lies in its specific combination of steric bulk and electronic characteristics, making it particularly effective for certain catalytic applications compared to its analogs .

Dates

Modify: 2023-08-15

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